molecular formula C₂₇H₃₈O₉ B1140768 11alpha-Hydroxyprogesterone 11-glucosiduronic acid CAS No. 77710-64-6

11alpha-Hydroxyprogesterone 11-glucosiduronic acid

Cat. No.: B1140768
CAS No.: 77710-64-6
M. Wt: 506.59
InChI Key:
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Description

11alpha-hydroxyprogesterone 11-glucosiduronic acid is a steroid glucosiduronic acid comprising 11alpha-hydroxyprogesterone having a beta-Dglucosiduronic acid residue attached to the 11-hydroxy group via a glycosidic linkage. It derives from an 11alpha-hydroxyprogesterone.

Biochemical Analysis

Biochemical Properties

11alpha-Hydroxyprogesterone 11-glucosiduronic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as 11beta-hydroxysteroid dehydrogenase, which is involved in the metabolism of corticosteroids . This interaction prevents the inactivation of endogenous corticosteroids, thereby influencing mineralocorticoid activity and blood pressure regulation . Additionally, this compound exhibits anti-inflammatory, anti-tumor, and anti-oxidative effects .

Cellular Effects

This compound affects various cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of 11beta-hydroxysteroid dehydrogenase, leading to changes in corticosteroid levels and subsequent effects on cell function . The compound’s anti-inflammatory properties also contribute to its impact on cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes such as 11beta-hydroxysteroid dehydrogenase . This binding inhibits the enzyme’s activity, preventing the conversion of active corticosteroids to their inactive forms . Additionally, the compound’s glycosidic linkage to glucosiduronic acid enhances its solubility and bioavailability, facilitating its interactions with target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that it can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anti-tumor activities . At higher doses, it may cause adverse effects such as toxicity and disruption of normal cellular functions . Understanding these dosage effects is essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in the metabolic pathways of steroids . It interacts with enzymes such as 11beta-hydroxysteroid dehydrogenase, influencing the metabolism of corticosteroids . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s overall physiological effects . Additionally, the glycosidic linkage to glucosiduronic acid facilitates its excretion and reduces its potential for accumulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy . The glycosidic linkage to glucosiduronic acid enhances its solubility, facilitating its transport and distribution within the body .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct the compound to organelles such as the endoplasmic reticulum and mitochondria . This subcellular localization is essential for its function, as it allows the compound to interact with specific enzymes and biomolecules involved in corticosteroid metabolism .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O9/c1-12(28)16-6-7-17-15-5-4-13-10-14(29)8-9-26(13,2)19(15)18(11-27(16,17)3)35-25-22(32)20(30)21(31)23(36-25)24(33)34/h10,15-23,25,30-32H,4-9,11H2,1-3H3,(H,33,34)/t15-,16+,17-,18+,19+,20-,21-,22+,23-,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTMNZAPPOMZST-RKCIHFDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693627
Record name (11alpha)-3,20-Dioxopregn-4-en-11-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77710-64-6
Record name (11α)-3,20-Dioxopregn-4-en-11-yl β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77710-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (11alpha)-3,20-Dioxopregn-4-en-11-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11alpha-Hydroxyprogesterone 11-glucosiduronic acid
Reactant of Route 2
11alpha-Hydroxyprogesterone 11-glucosiduronic acid
Reactant of Route 3
11alpha-Hydroxyprogesterone 11-glucosiduronic acid
Reactant of Route 4
11alpha-Hydroxyprogesterone 11-glucosiduronic acid
Reactant of Route 5
11alpha-Hydroxyprogesterone 11-glucosiduronic acid
Reactant of Route 6
11alpha-Hydroxyprogesterone 11-glucosiduronic acid

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